molecular formula C18H34O17 B13387660 Maltotriose xhydrate

Maltotriose xhydrate

Cat. No.: B13387660
M. Wt: 522.5 g/mol
InChI Key: HNKASWRMLBJLKJ-UHFFFAOYSA-N
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Description

Maltotriose xhydrate is a trisaccharide composed of three glucose molecules linked by α-1,4 glycosidic bonds. It is commonly produced by the enzymatic hydrolysis of starch, specifically by the action of alpha-amylase. This compound is significant in various biological and industrial processes due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Maltotriose xhydrate can be synthesized through the enzymatic hydrolysis of starch using alpha-amylase. The enzyme breaks down the α-1,4 glycosidic bonds in amylose, a component of starch, resulting in the formation of maltotriose. The optimal conditions for this reaction include a temperature of around 50°C and a pH of 6.0 .

Industrial Production Methods

In industrial settings, this compound is produced by hydrolyzing soluble starch with specific enzymes such as alpha-amylase from Microbulbifer thermotolerans. The process involves maintaining optimal conditions of time, temperature, and pH to maximize yield. For instance, the optimal conditions for producing maltotriose from soluble starch are 1.76 hours, 44.95°C, and pH 6.35 .

Chemical Reactions Analysis

Types of Reactions

Maltotriose xhydrate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of maltotriose results in the formation of glucose molecules. Oxidation reactions can convert maltotriose into gluconic acid derivatives, while reduction reactions can produce sugar alcohols.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include alpha-amylase for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure optimal reaction rates.

Major Products

The major products formed from the hydrolysis of this compound are glucose molecules. Oxidation reactions yield gluconic acid derivatives, while reduction reactions produce sugar alcohols such as sorbitol.

Scientific Research Applications

Maltotriose xhydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of maltotriose xhydrate involves its hydrolysis by enzymes such as alpha-amylase and intracellular invertase. These enzymes break down the α-1,4 glycosidic bonds, releasing glucose molecules that can be utilized in various metabolic pathways. The molecular targets include the active sites of these enzymes, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Maltotriose xhydrate is unique due to its specific structure of three glucose units, making it the shortest chain oligosaccharide classified as maltodextrin. This structure allows it to be efficiently hydrolyzed by specific enzymes, making it valuable in various industrial and research applications .

Biological Activity

Maltotriose hydrate, a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds, exhibits significant biological activity, particularly in microbial fermentation and as a substrate for various enzymes. This article explores its biological roles, transport mechanisms, enzymatic interactions, and applications in food science and biotechnology.

  • Molecular Formula : C₁₈H₃₆O₁₈
  • Molecular Weight : 504.48 g/mol
  • Solubility : Soluble in water at concentrations up to 50 mg/mL.

Transport Mechanisms

Maltotriose is primarily transported into cells via specific permeases. In yeast, particularly Saccharomyces cerevisiae, the AGT1 transporter plays a crucial role in maltotriose uptake. Research indicates that yeast strains with functional AGT1 can utilize maltotriose efficiently, while strains lacking this transporter show significantly reduced growth on this sugar source .

Table 1: Transporters Involved in Maltotriose Uptake

TransporterOrganismFunction
AGT1Saccharomyces cerevisiaeHigh-affinity maltotriose uptake
MTT1Saccharomyces pastorianusEfficient maltotriose utilization
MALx1Various yeastsGeneral α-glucoside transport

Enzymatic Activity

Maltotriose serves as a substrate for various enzymes, including maltodextrin hydrolases. In Enterococcus faecalis, the enzyme MmdH catalyzes the hydrolysis of maltotriose into glucose and maltose . The enzyme's activity varies with the type of linkage present in oligosaccharides; it has been shown to hydrolyze both α-1,4 and α-1,6 linkages effectively .

Case Study: Enzyme Kinetics of MmdH

Research demonstrated that the maximum rate of hydrolysis for maltotriose was significantly higher than for its isomer isopanose. The kinetic parameters were as follows:

  • Vmax (maltotriose) : 78 µmol/min/mg protein
  • Km (maltotriose) : 3.5 mM
  • Vmax (isopanose) : 13 µmol/min/mg protein
  • Km (isopanose) : 5.9 mM

These results indicate that MmdH preferentially hydrolyzes maltotriose over isopanose, which may account for growth differences in E. faecalis when utilizing these substrates .

Fermentation Studies

Fermentation studies have shown that certain yeast strains can ferment maltotriose efficiently under anaerobic conditions. For instance, S. cerevisiae strains with multiple functional maltose transporters exhibit varied fermentation profiles depending on their genetic makeup .

Table 2: Fermentation Performance of Yeast Strains on Maltotriose

Yeast StrainFermentation Rate (g/L/h)Ethanol Production (%)
Strain A (AGT1+)128
Strain B (AGT1-)42
Strain C (MALx1+)107

Applications in Food Science

Maltotriose is utilized in various food applications due to its functional properties. It enhances sweetness and contributes to the mouthfeel of products. Additionally, maltotriose conjugates have been studied for improving the functionality of proteins in food matrices, such as chicken myofibrillar proteins .

Properties

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKASWRMLBJLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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